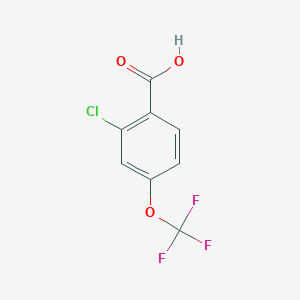

2-Chloro-4-(trifluoromethoxy)benzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-4-(trifluoromethoxy)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClF3O3/c9-6-3-4(15-8(10,11)12)1-2-5(6)7(13)14/h1-3H,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIEFBVAQKLROPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC(F)(F)F)Cl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClF3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Chloro 4 Trifluoromethoxy Benzoic Acid and Its Precursors

Strategic Approaches to Carboxylic Acid Formation and Functionalization

The formation of the carboxylic acid moiety on the benzene (B151609) ring is a critical step in the synthesis of 2-chloro-4-(trifluoromethoxy)benzoic acid. Several key strategies, including oxidation, carbonylation, and hydrolysis, are employed to achieve this transformation efficiently.

Oxidative Routes for Benzoic Acid Moiety Construction

Oxidative methods provide a direct pathway to the benzoic acid structure from precursors with alkyl or other oxidizable functional groups. One notable approach involves the atmospheric oxidation of 2-chloro-4-trifluoromethylphenylacetic acid. google.com This reaction is effectively catalyzed by a combination of magnesium acetate and cobalt acetate in a solvent such as dioxane. google.com The process is conducted by bubbling oxygen through the reaction mixture at elevated temperatures, leading to the formation of 2-chloro-4-(trifluoromethoxy)benzoic acid with high purity and yield. google.com

Another oxidative strategy involves the photodegradation of related chloro/fluoro-benzoic acid derivatives at a TiO2/H2O interface under UV light exposure. researchgate.net While primarily a degradation study, this process highlights the potential for oxidative cleavage and formation of benzoic acid structures, with near-quantitative dechlorination observed in some cases. researchgate.net

| Precursor | Catalyst/Reagents | Solvent | Conditions | Product | Yield (%) | Purity (%) |

| 2-chloro-4-trifluoromethylphenylacetic acid | Magnesium acetate, Cobalt acetate, O2 | Dioxane | 60-65°C, 7.5h | 2-chloro-4-(trifluoromethoxy)benzoic acid | 96.6 | 98.7 |

Carbonylation Reactions in Aromatic Carboxylic Acid Synthesis

Carbonylation reactions represent a powerful tool for the direct introduction of a carboxylic acid group onto an aromatic ring. While specific examples for the direct carbonylation to 2-chloro-4-(trifluoromethoxy)benzoic acid are not detailed in the provided context, the principles of this methodology are well-established in organic synthesis. These reactions typically involve the use of carbon monoxide and a suitable catalyst, often based on palladium, to carboxylate an aryl halide or triflate precursor. This approach offers a direct route to the desired benzoic acid derivative from a readily available starting material.

Ester Hydrolysis Techniques for Carboxylic Acid Generation

The hydrolysis of a corresponding ester is a common and reliable method for the synthesis of carboxylic acids. This technique can be performed under either acidic or basic conditions. chemguide.co.ukucalgary.ca In the context of related compounds, such as methyl 2-chloro-4-(methylsulfonyl)-3-[(2,2,2-trifluoroethoxy)methyl]benzoate, hydrolysis is effectively carried out using sodium hydroxide in a methanol/water solvent system at elevated temperatures. This process, often referred to as saponification, results in the formation of the sodium salt of the carboxylic acid, which is then acidified to yield the final product. chemguide.co.uk The reaction is typically irreversible and high-yielding. chemguide.co.uk

Acid-catalyzed hydrolysis, using a dilute acid like hydrochloric or sulfuric acid, is also a viable method, though the reaction is often reversible. chemguide.co.ukucalgary.ca

| Ester Precursor | Reagents | Solvent | Temperature (°C) | Reaction Time (hours) |

| Methyl 2-chloro-3-[(2,2,2-trifluoroethoxy)methyl]-4-methylsulfonylbenzoate | Sodium hydroxide | Methanol/water (4:1) | 60 | 3 |

Regioselective Chlorination Strategies on the Aromatic Ring

Achieving the correct placement of the chlorine atom at the 2-position of the 4-(trifluoromethoxy)benzoic acid is crucial. Regioselective chlorination strategies are employed to control the position of halogenation on the aromatic ring.

Directed Ortho Metalation Approaches for Positional Control

Directed ortho metalation (DoM) is a powerful technique for achieving regioselective functionalization of aromatic rings. wikipedia.orgbaranlab.org This method utilizes a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. wikipedia.orgbaranlab.org The carboxylic acid group itself can act as a DMG, directing lithiation to the ortho position under specific conditions (e.g., using s-BuLi–TMEDA–THF at –90 °C). rsc.orgresearchgate.net The resulting aryllithium intermediate can then react with an electrophilic chlorine source to introduce the chlorine atom at the desired position. rsc.orgresearchgate.net The trifluoromethoxy group's electronic properties can also influence the regioselectivity of this process. rsc.org

Electrophilic Aromatic Substitution with Controlled Regioselectivity

Electrophilic aromatic substitution is a fundamental reaction for introducing substituents onto an aromatic ring. minia.edu.eg The regioselectivity of this reaction is governed by the electronic properties of the existing substituents. libretexts.org The trifluoromethoxy group is an electron-withdrawing group, which generally deactivates the ring towards electrophilic substitution and directs incoming electrophiles to the meta-position. youtube.com However, the interplay of inductive and resonance effects of both the trifluoromethoxy and carboxylic acid groups can be complex. acs.org In some cases, chlorination of a precursor like 4-aminobenzoic acid in a mixture of glacial acetic acid and hydrochloric acid can lead to polychlorinated products. researchgate.net Therefore, careful control of reaction conditions and the choice of starting material are essential to achieve the desired 2-chloro substitution pattern with high selectivity.

Trifluoromethoxylation Techniques for Aromatic Systems

The introduction of the trifluoromethoxy (-OCF3) group onto an aromatic ring is a key challenge in the synthesis of 2-chloro-4-(trifluoromethoxy)benzoic acid. The unique electronic properties of this group, including its high electronegativity and lipophilicity, make direct trifluoromethoxylation a sought-after transformation. Both electrophilic and nucleophilic methods have been developed to achieve this.

Electrophilic trifluoromethoxylation reagents are designed to deliver an "OCF3+" equivalent to an aromatic nucleophile. These reagents have become increasingly prevalent due to their versatility.

Prominent examples of electrophilic trifluoromethylating reagents include hypervalent iodine compounds, such as Togni's reagents (1-(trifluoromethyl)-1,2-benziodoxol-3(1H)-one), and sulfonium salts like Umemoto's reagents (S-(trifluoromethyl)dibenzothiophenium salts). researchgate.netresearchgate.netchem-station.com Yagupolskii's diaryl(trifluoromethyl)sulfonium salts were among the first effective reagents for this purpose. nih.gov While these reagents are often used for trifluoromethylation, their application in trifluoromethoxylation can be achieved through multi-step sequences or by targeting specific substrates.

The mechanism of electrophilic trifluoromethoxylation often involves the generation of a trifluoromethyl cation (CF3+) or a related electrophilic species that attacks the aromatic ring. researchgate.net In some cases, a single-electron transfer (SET) pathway can lead to the formation of a trifluoromethyl radical (CF3•), which can also participate in the aromatic substitution. researchgate.net The choice of reagent and reaction conditions can influence the operative mechanism.

Table 1: Key Electrophilic Trifluoromethylating Reagents

| Reagent Type | Specific Example(s) |

|---|---|

| Hypervalent Iodine Reagents | Togni's Reagents |

| Sulfonium Salts | Umemoto's Reagents, Yagupolskii's Reagents |

| Other | Shibata-Johnson Reagent, Langlois' Reagent, Baran's Reagent chem-station.com |

Nucleophilic trifluoromethoxylation involves the reaction of an aromatic electrophile with a source of the trifluoromethoxide anion (CF3O-). A significant challenge in this approach is the instability of the trifluoromethoxide anion, which can readily decompose to difluorocarbene (:CF2) and fluoride anion (F-). beilstein-journals.org

To overcome this, various strategies have been developed to generate and utilize the trifluoromethoxide anion in situ. One common method involves the use of trifluoromethyl-containing precursors that can release the anion under specific conditions. For instance, (trifluoromethyl)trimethylsilane (TMSCF3), known as the Ruppert-Prakash reagent, can serve as a source of the trifluoromethide anion upon activation with a fluoride source. semanticscholar.org This can then be used in reactions with suitable electrophiles.

Another approach utilizes fluoroform (HCF3), an inexpensive industrial byproduct, as the trifluoromethide source. beilstein-journals.org The deprotonation of fluoroform with a strong base generates the trifluoromethyl anion, which can then be trapped by an appropriate electrophile. The choice of solvent and base is critical to stabilize the anion and prevent decomposition. beilstein-journals.org Trifluoromethyl arylsulfonates (TFMS) have also been employed as effective nucleophilic trifluoromethoxylating reagents. researchgate.net

Catalytic Protocols in 2-Chloro-4-(trifluoromethoxy)benzoic Acid Synthesis

Catalysis plays a pivotal role in modern organic synthesis, offering efficient and selective routes to complex molecules. Both transition metal catalysis and organocatalysis have been applied to the synthesis of benzoic acid derivatives.

Transition metal-catalyzed reactions are indispensable for the formation of C-C and C-heteroatom bonds, which are crucial steps in the synthesis of substituted aromatics. chemie-brunschwig.ch Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Negishi reactions, are powerful tools for introducing substituents onto the aromatic ring of precursors to 2-chloro-4-(trifluoromethoxy)benzoic acid. chemie-brunschwig.ch

For instance, a palladium catalyst can be used for the ortho-fluorination of benzoic acid derivatives, demonstrating the utility of transition metals in the direct functionalization of the aromatic core. beilstein-journals.org While not a direct trifluoromethoxylation, this highlights the potential for catalytic C-H activation strategies in the synthesis of fluorinated benzoic acids. Additionally, copper-catalyzed reactions have been employed in Ullmann-type couplings to form biaryl systems. chemie-brunschwig.ch In the context of 2-chloro-4-(trifluoromethoxy)benzoic acid synthesis, a key step could involve the transition metal-catalyzed coupling of a trifluoromethoxy-containing aromatic piece with a suitable chloro- and carboxyl-functionalized precursor. A patented method for synthesizing 2-chloro-4-trifluoromethylbenzoic acid involves the use of cobalt acetate as a catalyst for the oxidation of a precursor. google.com

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, offers a complementary approach to metal-based catalysis. While direct applications to the synthesis of 2-chloro-4-(trifluoromethoxy)benzoic acid are less documented, organocatalysts are widely used in the synthesis of various benzoic acid derivatives. researchgate.net For example, organocatalysts can be employed in Knoevenagel condensations and cycloaddition reactions to build the substituted aromatic ring system. researchgate.net The development of organocatalytic methods for direct trifluoromethoxylation of aromatic systems remains an active area of research.

Sustainable and Green Chemistry Aspects in Synthetic Design

The principles of green chemistry are increasingly important in the design of synthetic routes to minimize environmental impact. beilstein-journals.org This involves considering factors such as atom economy, the use of less hazardous reagents and solvents, and energy efficiency.

In the context of synthesizing 2-chloro-4-(trifluoromethoxy)benzoic acid, several aspects of green chemistry can be considered. The use of catalytic methods, both transition metal- and organo-catalyzed, is inherently greener than stoichiometric reactions as it reduces waste. beilstein-journals.org The development of synthetic routes that utilize readily available and less toxic starting materials is also a key goal. For example, using fluoroform as a trifluoromethyl source is advantageous due to its low cost, though its potent greenhouse gas nature necessitates efficient capture and utilization. beilstein-journals.org

Furthermore, minimizing the number of synthetic steps and purification procedures can significantly reduce solvent usage and waste generation. The ideal synthesis would involve direct C-H functionalization to introduce the chloro and trifluoromethoxy groups onto a benzoic acid precursor, thereby avoiding the need for pre-functionalized starting materials and protecting groups. Research into photocatalytic methods for trifluoromethoxylation of arenes represents a step towards more sustainable synthetic strategies. nih.gov

Solvent-Free and Aqueous Medium Reactions

The reduction or elimination of volatile organic solvents (VOCs) is a primary goal in green chemistry, as these solvents often contribute to environmental pollution and pose safety risks. Research into solvent-free and aqueous medium reactions for the synthesis of aromatic acids and their precursors is an active area of investigation.

While specific solvent-free industrial-scale synthesis for 2-chloro-4-(trifluoromethoxy)benzoic acid is not widely documented, laboratory and patent literature describes methodologies that incorporate aqueous steps, significantly reducing the reliance on purely organic media. For instance, a patented synthesis method for 2-chloro-4-trifluoromethylbenzoic acid involves steps where an aqueous sodium hydroxide solution is used for hydrolysis under reflux conditions. google.com The final product is often precipitated by acidifying an aqueous solution, demonstrating the utility of water in the purification and isolation stages of the process. google.comgoogleapis.com

Another approach involves the use of ionic liquids in an aqueous medium for fluorination reactions, a key step in the synthesis of related fluorinated benzoic acids. google.com One patented method describes the synthesis of 2-chloro-4-fluorobenzoic acid from 4-amino-2-chlorobenzoic acid in water, utilizing an ionic liquid. This process achieves high yields of over 95%, showcasing the potential of aqueous systems to facilitate complex transformations. google.com These examples highlight a trend towards integrating aqueous steps to replace certain operations that would traditionally use organic solvents, thereby improving the environmental profile of the synthesis.

Key Research Findings in Aqueous Synthesis:

| Reaction Type | Reactant | Reagents/Conditions | Yield | Source |

| Hydrolysis | Intermediate Ester | Aqueous Sodium Hydroxide, Reflux | High | google.com |

| Fluorination | 4-amino-2-chlorobenzoic acid | Potassium Fluoride, Ionic Liquid, Water | 95.5 - 97.2% | google.com |

| Precipitation | Crude Product in Solution | Water and Acid | High | google.comgoogleapis.com |

Atom Economy and Waste Minimization Strategies in Process Development

Atom economy is a core concept of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. wikipedia.org A reaction with high atom economy maximizes the use of starting materials and inherently minimizes the generation of waste byproducts. wikipedia.org It is a more fundamental measure of efficiency than reaction yield, as a process can have a near-100% yield but still generate substantial waste if it relies on stoichiometric reagents that are not part of the final molecule. wikipedia.org

In the context of synthesizing complex molecules like 2-chloro-4-(trifluoromethoxy)benzoic acid, process development focuses on designing synthetic routes that favor atom-economical reactions.

Strategies to Improve Atom Economy:

Prioritizing Addition and Rearrangement Reactions: These reaction types are inherently 100% atom-economical as all atoms from the reactants are incorporated into the product. nih.govnih.gov

Utilizing Catalysis: Catalytic reactions are preferred over stoichiometric ones because catalysts are used in small amounts and are not consumed, thus not contributing to waste. nih.gov For example, the oxidation of a precursor like 2-chloro-4-(trifluoromethoxy)toluene to the corresponding benzoic acid using a catalytic amount of cobalt acetate and magnesium acetate with oxygen as the oxidant is more atom-economical than using a stoichiometric oxidant like potassium permanganate, which generates manganese dioxide waste. google.com

Recycling Byproducts: Where waste generation is unavoidable, developing methods to recycle or find applications for byproducts can mitigate the environmental impact.

The E-factor, which measures the mass ratio of waste to the desired product, is often high in the fine chemical and pharmaceutical industries, sometimes exceeding 100 kg of waste per kg of product. nih.gov By focusing on atom economy, chemists can fundamentally redesign syntheses to reduce this waste at its source, leading to more sustainable and cost-effective manufacturing processes. nih.gov

Continuous Flow Chemistry Applications in Nitration and Related Reactions

Nitration is a fundamental reaction in organic synthesis for producing key intermediates, but it is notoriously hazardous when performed in traditional batch reactors. vapourtec.com These reactions are typically fast and highly exothermic, creating a significant risk of thermal runaway, localized "hot spots," and the formation of dangerous, over-nitrated byproducts. soton.ac.ukresearchgate.net

Continuous flow chemistry offers a transformative solution to these challenges. beilstein-journals.org By performing reactions in microreactors or tubular reactors with small internal diameters, flow chemistry provides superior heat and mass transfer, precise control over reaction parameters, and an inherently safer operating environment due to the small volume of reactants being processed at any given moment. vapourtec.comdntb.gov.ua

While a specific continuous flow nitration for 2-chloro-4-(trifluoromethoxy)benzoic acid is not detailed, extensive research on structurally similar molecules demonstrates the power of this technology. A notable example is the continuous flow nitration of 3-[2-chloro-4-(trifluoromethyl)phenoxy]benzoic acid using a mixed acid system (HNO₃/H₂SO₄) in a droplet-based microreactor. soton.ac.ukresearchgate.net This process was optimized to achieve high conversion and selectivity under controlled conditions, which would be difficult to replicate safely in a large batch reactor. soton.ac.uk

Optimized Parameters for Continuous Flow Nitration of a Precursor:

| Parameter | Optimized Value | Result | Source |

|---|---|---|---|

| Temperature | 308 K (35°C) | Conversion: 83.03% Selectivity: 79.52% | soton.ac.ukresearchgate.net |

| M-ratio (HNO₃ / Substrate) | 1.6 | ||

| N/S ratio (HNO₃ / H₂SO₄) | 0.57 | ||

| Residence Time | 220 seconds |

The adoption of continuous flow technology for hazardous reactions like nitration significantly improves the safety profile, enhances product quality by minimizing side reactions, and allows for faster process development. vapourtec.com These advantages make it a critical methodology for the modern synthesis of complex intermediates required for pharmaceuticals and agrochemicals.

Chemical Reactivity and Functional Group Transformations of 2 Chloro 4 Trifluoromethoxy Benzoic Acid

Reactions of the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional handle, enabling the synthesis of a wide array of derivatives through several key reaction types.

The conversion of the carboxylic acid to esters and amides is fundamental for creating derivatives with altered physical properties and biological activities.

Esterification is commonly achieved through the Fischer-Speier esterification method, which involves reacting the carboxylic acid with an alcohol under acidic catalysis. usm.myusm.my To drive the equilibrium towards the product, excess alcohol is often used as the solvent, and the reaction can be accelerated using microwave irradiation in a sealed vessel. usm.myresearchgate.net Alternatively, solid acid catalysts, such as modified Montmorillonite K10 clay, can be employed to facilitate the reaction, sometimes under solvent-free conditions. ijstr.org For alcohols where direct esterification is difficult, a two-step process is effective: first, the carboxylic acid is converted to a more reactive acyl chloride using a reagent like thionyl chloride (SOCl₂), which is then reacted with the desired alcohol. iucr.org

Amidation can be performed directly by reacting the carboxylic acid with an amine, though this typically requires high temperatures to dehydrate the intermediate ammonium (B1175870) carboxylate salt. More efficient methods involve the use of coupling reagents to activate the carboxylic acid. A modern approach involves the in-situ generation of reactive phosphonium (B103445) salts from reagents like triphenylphosphine (B44618) and N-chlorophthalimide, which activate the carboxylic acid at room temperature for reaction with primary or secondary amines. nih.govacs.orgresearchgate.net Similar to esterification, conversion to the acyl chloride with thionyl chloride provides a highly reactive intermediate that readily forms an amide upon treatment with an amine. iucr.orgbohrium.com

| Transformation | Reagents & Conditions | Product Type | Reference |

|---|---|---|---|

| Fischer Esterification | Alcohol (e.g., Ethanol, Butanol), H₂SO₄ (cat.), Microwave, 130°C | Ester | usm.myusm.my |

| Solid-Acid Catalysis | Alcohol, Modified Montmorillonite K10, Reflux, Solvent-free | Ester | ijstr.org |

| Acyl Chloride Route | 1. SOCl₂ 2. Alcohol or Amine | Ester or Amide | iucr.org |

| Phosphonium Salt Coupling | Amine, PPh₃, N-chlorophthalimide, Toluene, Room Temp. | Amide | nih.govresearchgate.net |

The carboxylic acid group can be reduced to yield the corresponding primary alcohol, (2-chloro-4-(trifluoromethoxy)phenyl)methanol. Strong reducing agents are required for this transformation. Lithium aluminum hydride (LiAlH₄) is a classic and highly effective reagent for the reduction of carboxylic acids to alcohols. quora.comembibe.comdoubtnut.com An alternative method is catalytic hydrogenation, which can achieve high selectivity for the carboxylic acid group over the aromatic ring under specific conditions. For instance, platinum supported on tin dioxide (Pt/SnO₂) has been shown to be highly selective for the hydrogenation of benzoic acid to benzyl (B1604629) alcohol under relatively mild hydrogen pressure and temperature. researchgate.netqub.ac.uk

Reduction to the aldehyde stage is more challenging as aldehydes are more easily reduced than carboxylic acids. This transformation is typically accomplished indirectly. The carboxylic acid is first converted to a derivative such as an acyl chloride, which can then be reduced to the aldehyde using a less reactive hydride source or through catalytic methods like the Rosenmund reduction.

| Product | Method | Typical Reagents/Catalyst | Reference |

|---|---|---|---|

| Primary Alcohol | Hydride Reduction | Lithium aluminum hydride (LiAlH₄) in ether | quora.comembibe.com |

| Primary Alcohol | Catalytic Hydrogenation | Pt/SnO₂ catalyst, H₂ gas (e.g., 30 bar), 190°C | researchgate.netqub.ac.uk |

| Aldehyde | Via Acyl Chloride (Rosenmund Reduction) | 1. SOCl₂ 2. H₂, Pd/BaSO₄, quinoline-sulfur | doubtnut.com |

The removal of the carboxylic acid group via decarboxylation to yield 1-chloro-3-(trifluoromethoxy)benzene (B1272821) is generally a difficult reaction for aromatic carboxylic acids unless activating groups are present. nih.gov Thermal decarboxylation of chlorobenzoic acids often requires high temperatures and may proceed through an electrophilic substitution mechanism (S_E2) in acidic solvents like resorcinol. oup.comoup.com The reaction of the sodium salt of a chlorobenzoic acid with soda lime (NaOH/CaO) at elevated temperatures is a classic method for decarboxylation. youtube.com

Modern synthetic methods have enabled decarboxylation under milder conditions. For instance, copper-catalyzed protocols or visible-light photoredox catalysis can facilitate the decarboxylation of benzoic acids at significantly lower temperatures than traditional thermal methods. nih.gov However, the efficiency of these reactions can be substrate-dependent, and electron-poor aromatic acids may exhibit poor reactivity. acs.org

Reactions at the Aromatic Chlorine Atom

The chlorine atom on the aromatic ring serves as a leaving group in substitution reactions and as a handle for carbon-carbon bond formation via cross-coupling. The reactivity of this site is strongly influenced by the electronic effects of the other ring substituents.

The reaction proceeds via a two-step addition-elimination mechanism: first, the nucleophile attacks the carbon bearing the chlorine, forming the resonance-stabilized Meisenheimer complex. libretexts.org In the second step, the chloride ion is expelled, and the aromaticity of the ring is restored. libretexts.org A wide range of nucleophiles, including alkoxides, amines, and thiols, can displace the chlorine under suitable, often basic, reaction conditions.

The chlorine atom of 2-chloro-4-(trifluoromethoxy)benzoic acid is a suitable electrophilic partner for various transition-metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon or carbon-heteroatom bonds. While aryl chlorides are generally less reactive than the corresponding bromides or iodides, modern catalyst systems utilizing electron-rich, bulky phosphine (B1218219) ligands have enabled their efficient use. cuny.edusigmaaldrich.com

Common cross-coupling reactions include:

Suzuki Coupling: Reaction with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base.

Stille Coupling: Reaction with an organostannane reagent using a palladium catalyst.

Heck Coupling: Reaction with an alkene in the presence of a palladium catalyst and a base.

Buchwald-Hartwig Amination: Reaction with an amine, catalyzed by a palladium complex, to form a new C-N bond.

These reactions typically require an inert atmosphere and are sensitive to the choice of catalyst, ligand, base, and solvent. sigmaaldrich.com The successful implementation of these methods allows for the introduction of a wide variety of alkyl, alkenyl, aryl, or amino groups at the 2-position of the benzoic acid scaffold.

| Reaction Name | Nucleophilic Partner | Typical Catalyst/Precatalyst | Typical Ligand | Typical Base | Reference |

|---|---|---|---|---|---|

| Suzuki | Ar'-B(OH)₂ | Pd(OAc)₂, Pd₂(dba)₃ | XPhos, SPhos, P(t-Bu)₃ | K₂CO₃, K₃PO₄, Cs₂CO₃ | cuny.edu |

| Stille | Ar'-Sn(Bu)₃ | Pd(OAc)₂ | XPhos, RuPhos | CsF (promoter) | sigmaaldrich.com |

| Buchwald-Hartwig | R₂NH | Pd₂(dba)₃ | BrettPhos, BINAP | NaOt-Bu, LHMDS | sigmaaldrich.com |

Reductive Dehalogenation Methodologies

The selective removal of the chlorine atom from the aromatic ring of 2-Chloro-4-(trifluoromethoxy)benzoic acid, a process known as reductive dehalogenation or hydrodehalogenation, is a key transformation for creating structural analogs. While specific studies on this exact molecule are not prevalent, established methodologies for the dehalogenation of aryl chlorides are widely applicable. These methods typically involve the replacement of the halogen atom with a hydrogen atom.

Common approaches include catalytic hydrogenation, which utilizes hydrogen gas in the presence of a metal catalyst, and metal-mediated reductions. Catalytic hydrogenation over catalysts like palladium on carbon (Pd/C) or ruthenium (Ru) is a standard procedure for this transformation. cabidigitallibrary.org For instance, the hydrogenation of benzoic acid itself to cyclohexane (B81311) carboxylic acid is often performed with ruthenium catalysts. cabidigitallibrary.org In the case of 2-Chloro-4-(trifluoromethoxy)benzoic acid, careful selection of reaction conditions would be necessary to selectively reduce the C-Cl bond without affecting the aromatic ring or the carboxylic acid group.

Alternative methods involve the use of metal hydrides or dissolving metal reductions. Systems like sodium borohydride (B1222165) (NaBH₄) in the presence of a catalyst, or more reactive hydrides, can be effective. Additionally, two-step processes involving halogen-magnesium exchange with Grignard reagents followed by protonation offer a regio- and stereoselective route for hydrodehalogenation. acs.org The reactivity of such methods can be influenced by the other substituents on the aromatic ring.

Table 1: Selected Methodologies for Reductive Dehalogenation of Aryl Halides

| Method | Reagents/Catalyst | Typical Conditions | Notes |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C, Ru/C, or other noble metals | Pressurized H₂ atmosphere, various solvents | Can also reduce the aromatic ring under harsher conditions. |

| Metal-Mediated Reduction | NaBH₄/catalyst, CaH₂ | Varies with reagent | Offers alternative reactivity profiles. acs.org |

Reactivity and Stability of the Trifluoromethoxy Group

The trifluoromethoxy (-OCF₃) group is a unique substituent that confers significant properties to the molecule. It is known for its exceptional chemical and thermal stability. mdpi.com The carbon-fluorine bond is one of the strongest in organic chemistry, contributing to the group's resistance to metabolic degradation and harsh chemical conditions. mdpi.comreddit.com Studies investigating the stability of fluorinated groups on arenes have shown that the trifluoromethoxy moiety is generally stable under a range of acidic and basic conditions. rsc.org This stability makes it a valuable functional group in the design of robust molecules for various applications.

Influence on Aromatic Ring Reactivity and Electron Density

The trifluoromethoxy group profoundly influences the electronic properties of the aromatic ring. It is strongly electron-withdrawing, primarily through a powerful negative inductive effect (-I) caused by the three highly electronegative fluorine atoms. beilstein-journals.orgvaia.com This effect pulls electron density away from the aromatic ring, deactivating it towards electrophilic aromatic substitution reactions. beilstein-journals.orgnih.govvaia.com For example, trifluoromethoxybenzene undergoes nitration up to five times more slowly than benzene (B151609). beilstein-journals.orgnih.gov

Despite its strong deactivating inductive effect, the oxygen atom's lone pairs can participate in resonance, donating electron density to the ring (+R effect). This resonance effect, although weaker than the inductive pull, directs incoming electrophiles to the ortho and para positions. beilstein-journals.orgnih.gov This dual nature—strong deactivation combined with ortho, para-direction—is a hallmark of the trifluoromethoxy group. Its electronic properties have led to it being described as a "super-halogen" or "pseudo-halogen". beilstein-journals.orgnih.gov The trifluoromethoxy group is also highly lipophilic, a property that can enhance a molecule's ability to cross cell membranes. mdpi.combeilstein-journals.org

Aromatic Ring Functionalization and Derivatization

Further modification of the 2-Chloro-4-(trifluoromethoxy)benzoic acid aromatic ring can be achieved through various synthetic strategies, including electrophilic substitution and directed metallation.

Electrophilic Aromatic Substitution Beyond Initial Halogenation

Predicting the site of further electrophilic aromatic substitution on 2-Chloro-4-(trifluoromethoxy)benzoic acid requires considering the directing effects of all three existing substituents:

-COOH (Carboxylic acid): A deactivating, meta-directing group.

-Cl (Chloro): A deactivating, ortho, para-directing group.

-OCF₃ (Trifluoromethoxy): A strongly deactivating, ortho, para-directing group. beilstein-journals.orgnih.gov

The combined effect of these groups makes the aromatic ring highly deactivated and thus less reactive towards electrophiles. However, a reaction would likely occur at the position least deactivated. The position C5 is ortho to the -OCF₃ group, meta to the -Cl group, and meta to the -COOH group. The position C3 is ortho to the -Cl group, ortho to the -COOH group (which is unfavorable), and meta to the -OCF₃ group. The position C6 is para to the -Cl group and ortho to the -OCF₃ group. Given the strong ortho, para-directing nature of the -OCF₃ and -Cl groups and the meta-direction of the -COOH group, substitution is most plausible at position C5 or C3, though the high degree of deactivation would likely require harsh reaction conditions.

Directed Functionalization via Lithiation or Magnesiumation

Directed ortho-metalation is a powerful technique for regioselective functionalization. In this strategy, a substituent directs a strong base (like an organolithium reagent) to deprotonate the adjacent (ortho) position, creating a carbanion that can then react with an electrophile. The carboxylic acid group is a known directing group for lithiation. semanticscholar.orgrsc.org Studies on substituted benzoic acids have established a hierarchy of directing abilities. rsc.orgresearchgate.net

For 2-Chloro-4-(trifluoromethoxy)benzoic acid, there are several potential sites for directed lithiation. The carboxylic acid group directs lithiation to the C3 position. The chloro group also directs to the C3 position. The trifluoromethoxy group would direct to the C3 and C5 positions. The convergence of directing effects from the carboxylic acid and the chloro group makes the C3 position (the proton between the -COOH and -Cl) the most probable site for deprotonation via directed ortho-lithiation. This would provide a route to introduce a wide variety of substituents specifically at this position.

Formation of Novel Cyclic and Polycyclic Derivatives

2-Chloro-4-(trifluoromethoxy)benzoic acid serves as a versatile building block for the synthesis of more complex cyclic and polycyclic structures. The arrangement of its functional groups allows for several cyclization strategies.

One potential pathway involves intramolecular reactions. For example, the ortho-chloro and carboxylic acid groups are suitably positioned for the synthesis of heterocyclic systems. Treatment with a base could facilitate an intramolecular nucleophilic aromatic substitution, where the carboxylate attacks the carbon bearing the chlorine atom, potentially leading to the formation of a six-membered lactone or related benzofuranone derivative after subsequent reactions.

Furthermore, the molecule can be a precursor for transition-metal-catalyzed cross-coupling reactions. The aryl chloride can participate in reactions like Suzuki, Heck, or Buchwald-Hartwig amination, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds at the C2 position. By choosing a coupling partner that contains a second reactive site, subsequent intramolecular cyclization can lead to the formation of novel polycyclic aromatic systems. These strategies open avenues for constructing complex molecular architectures starting from this readily functionalized aromatic core.

Advanced Spectroscopic and Analytical Research Techniques Applied to 2 Chloro 4 Trifluoromethoxy Benzoic Acid and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone for the structural analysis of 2-Chloro-4-(trifluoromethoxy)benzoic acid and its derivatives in solution. This non-destructive technique maps the chemical environment of magnetically active nuclei, such as ¹H, ¹³C, and ¹⁹F, providing unambiguous evidence for the compound's covalent framework.

While one-dimensional (1D) NMR spectra provide fundamental information, complex molecules often exhibit overlapping signals that are difficult to interpret. youtube.com Advanced two-dimensional (2D) NMR experiments are crucial for resolving these ambiguities by correlating signals from different nuclei, allowing for a complete and confident assignment of the molecular structure. researchgate.netscience.govsdsu.edu

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling networks, typically over two to three bonds. For a derivative of 2-Chloro-4-(trifluoromethoxy)benzoic acid, COSY would be used to identify adjacent protons on the aromatic ring, confirming their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). columbia.edu It is highly sensitive and allows for the unambiguous assignment of each protonated carbon in the molecule. sdsu.edu For instance, the aromatic C-H signals in the ¹³C spectrum can be definitively assigned based on the known chemical shifts of their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings, typically over two to three bonds (²J_CH_ and ³J_CH_). columbia.edu This is arguably the most powerful tool for piecing together the molecular skeleton. For 2-Chloro-4-(trifluoromethoxy)benzoic acid, HMBC would show correlations from the aromatic protons to the quaternary carbons, including the carbon bearing the chloro group, the trifluoromethoxy group, and the carboxylic acid, thereby confirming the substitution pattern on the benzene (B151609) ring. researchgate.net For example, the proton at position 3 would show a three-bond correlation to the carboxylic carbon (C7) and the carbon attached to the trifluoromethoxy group (C4).

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of whether they are connected through bonds. It is particularly useful for determining stereochemistry and conformation. For derivatives with flexible side chains, NOESY can reveal preferred spatial arrangements.

The combined application of these techniques allows for the complete and unambiguous assignment of all ¹H and ¹³C signals, which is fundamental for confirming the identity and purity of 2-Chloro-4-(trifluoromethoxy)benzoic acid and its derivatives. science.gov

Solid-state NMR (ssNMR) spectroscopy is an essential tool for characterizing materials in the solid phase, providing information that is inaccessible through solution NMR or diffraction methods alone. nih.gov It is particularly powerful for studying polymorphism—the ability of a compound to exist in multiple crystalline forms. docbrown.info Different polymorphs can have distinct physical properties, and ssNMR is highly sensitive to the local environment of atoms within a crystal lattice. researchgate.net

The ¹³C cross-polarization/magic angle spinning (CP/MAS) experiment is commonly used. The resulting chemical shifts are highly sensitive to molecular conformation and packing. If 2-Chloro-4-(trifluoromethoxy)benzoic acid were to exist in different polymorphic forms, the ssNMR spectra would likely show differences in the number and positions of the signals. For example, a molecule adopting a slightly different conformation in two different polymorphs would exhibit distinct chemical shifts for the affected carbon atoms. nih.gov

Furthermore, if the asymmetric unit of the crystal contains more than one molecule (Z' > 1), ssNMR will reveal a multiplication of resonances. For instance, in a 1:1 co-crystal of benzoic acid and pentafluorobenzoic acid where the asymmetric unit contained two molecules of each, the solid-state ¹³C NMR spectrum showed two distinct resonances for each carboxylic acid group. researchgate.net This principle allows ssNMR to provide crucial information that complements X-ray diffraction data, especially for complex crystalline systems. soton.ac.uk

High-Resolution Mass Spectrometry (HRMS) in Reaction Mechanism Studies

High-Resolution Mass Spectrometry (HRMS) provides exceptionally accurate mass measurements, often to within a few parts per million (ppm). This precision allows for the determination of elemental compositions and is invaluable for identifying unknown compounds, confirming product structures, and elucidating reaction mechanisms. nih.gov

Understanding the fragmentation patterns of a molecule under mass spectrometry conditions is key to its structural characterization. For 2-Chloro-4-(trifluoromethoxy)benzoic acid, the electron ionization (EI) mass spectrum would be expected to show characteristic fragments. Based on studies of similar benzoic acids, key fragmentation pathways would likely include: docbrown.info

Loss of the hydroxyl group (-OH) from the molecular ion.

Loss of the entire carboxylic acid group (-COOH), leading to a [C₇H₃Cl(OCF₃)]⁺ fragment.

Decarboxylation (loss of CO₂) following an initial rearrangement.

Cleavage of the C-O bond of the ether, leading to a loss of the trifluoromethoxy group (-OCF₃).

Formation of a phenyl cation [C₆H₅]⁺ or substituted versions thereof. nist.gov

Isotopic labeling is a powerful technique used to verify these proposed fragmentation pathways. wikipedia.orgcreative-proteomics.com By strategically replacing an atom in the parent molecule with one of its heavier isotopes (e.g., ¹⁸O for ¹⁶O, or ¹³C for ¹²C), the mass of any fragment containing that atom will shift accordingly. researchgate.net For example, synthesizing 2-Chloro-4-(trifluoromethoxy)benzoic acid with ¹⁸O in the carbonyl group of the carboxylic acid and observing a corresponding 2-dalton shift in fragments containing that oxygen would definitively confirm the origin of those fragments. researchgate.net This method provides unambiguous proof of the atom connectivity and the rearrangements that occur during fragmentation.

| Expected Fragment | Proposed Origin | Isotopic Labeling Strategy |

| [M-OH]⁺ | Loss of hydroxyl from carboxylic acid | Synthesize with ¹⁸O in the hydroxyl group |

| [M-COOH]⁺ | Loss of the entire carboxyl group | Synthesize with ¹³C in the carboxyl carbon |

| [M-OCF₃]⁺ | Cleavage of the ether bond | Synthesize with ¹⁸O in the ether oxygen |

This table illustrates hypothetical fragmentation pathways and corresponding isotopic labeling strategies for structural verification.

HRMS is an effective tool for real-time or near-real-time monitoring of chemical reactions. By periodically sampling a reaction mixture and analyzing it by HRMS, chemists can track the disappearance of reactants, the appearance of products, and, crucially, the formation and consumption of transient intermediates. nih.gov

For instance, in the synthesis of a derivative from 2-Chloro-4-(trifluoromethoxy)benzoic acid, HRMS could be used to detect key intermediates, such as an activated acyl chloride or a reaction complex. The high mass accuracy of HRMS allows for the confident identification of these species, even at low concentrations within a complex mixture. This data provides direct evidence for the proposed reaction mechanism, helping to optimize reaction conditions and improve yields.

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. researchgate.net It provides detailed information on bond lengths, bond angles, and torsion angles, revealing the molecule's absolute conformation and how it packs within a crystal lattice.

While the specific crystal structure of 2-Chloro-4-(trifluoromethoxy)benzoic acid is not publicly available, analysis of closely related structures provides significant insight into its likely solid-state conformation. For many substituted benzoic acids, the molecules form centrosymmetric dimers in the crystal, linked by strong hydrogen bonds between their carboxylic acid groups. nih.govmdpi.com

Studies on ortho-substituted benzoic acids show that steric hindrance significantly influences the conformation. nih.gov For example, in 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid, the carboxylic acid group is twisted out of the plane of the benzene ring by 22.9°, and the nitro group is twisted by a remarkable 85.4°. This demonstrates the powerful effect of bulky ortho-substituents.

The crystal structure of 3-[2-Chloro-4-(trifluoromethyl)phenoxy]benzoic acid, a related derivative, reveals that the asymmetric unit contains two independent molecules with similar conformations, which form the classic hydrogen-bonded carboxylic acid dimers. nih.gov The dihedral angles between the two benzene rings in this molecule are substantial, at 80.7° and 68.7°, indicating a highly twisted structure. nih.gov

| Compound | Formula | Crystal System | Space Group | Unit Cell Dimensions | Key Torsion/Dihedral Angles | Reference |

|---|---|---|---|---|---|---|

| 3-[2-Chloro-4-(trifluoromethyl)phenoxy]benzoic acid | C₁₄H₈ClF₃O₃ | Triclinic | P1 | a = 7.3390 Å, b = 7.6880 Å, c = 24.113 Å, α = 90.54°, β = 92.18°, γ = 94.23° | Dihedral angles between rings: 80.7°, 68.7° | nih.gov |

| 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid | C₈H₃ClF₃NO₄ | Monoclinic | P2₁/n | a = 7.420 Å, b = 10.151 Å, c = 13.561 Å, β = 99.41° | Carboxy group twist: 22.9°; Nitro group twist: 85.4° | soton.ac.uk |

| 2-(Trifluoromethyl)benzoic acid | C₈H₅F₃O₂ | Monoclinic | P2₁/c | a = 4.8816 Å, b = 20.6948 Å, c = 7.9697 Å, β = 109.544° | Carboxyl group tilt: 16.8° | science.gov |

This interactive table summarizes key crystallographic data for compounds structurally related to 2-Chloro-4-(trifluoromethoxy)benzoic acid, illustrating common structural motifs and conformational features.

This crystallographic data is essential for understanding intermolecular interactions, predicting crystal packing, and rationalizing the physical properties of the solid material.

Crystal Structure Analysis of Derivatives and Co-crystals

The three-dimensional arrangement of molecules in the solid state is fundamental to understanding a compound's physical properties. For derivatives of 2-Chloro-4-(trifluoromethoxy)benzoic acid, X-ray crystallography has been an indispensable tool for elucidating their molecular conformations and packing arrangements.

A notable example is the structural analysis of 3-[2-Chloro-4-(trifluoromethyl)phenoxy]benzoic acid, a related derivative. Its crystal structure reveals that the asymmetric unit contains two independent molecules with similar, but not identical, conformations. nih.govresearchgate.net The compound crystallizes in a triclinic system, and its detailed crystallographic data provide a precise map of atomic positions and bond lengths. nih.govresearchgate.net

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₄H₈ClF₃O₃ |

| Molecular Weight | 316.66 g/mol |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.3390 (15) |

| b (Å) | 7.6880 (15) |

| c (Å) | 24.113 (5) |

| α (°) | 90.54 (3) |

| β (°) | 92.18 (3) |

| γ (°) | 94.23 (3) |

| Volume (ų) | 1355.7 (5) |

| Z (molecules/unit cell) | 4 |

In another derivative, 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid, structural analysis shows that the carboxylic acid group is twisted out of the plane of the benzene ring by 22.9°. iucr.org The nitro group is oriented nearly perpendicular to the ring, with a tilt angle of 85.38°. iucr.org This significant twisting is a result of steric hindrance between the bulky adjacent substituents.

The concept of co-crystallization, which involves combining an active pharmaceutical ingredient with a benign coformer, is also relevant. nih.gov Studies on related molecules like 2-chloro-4-nitrobenzoic acid have shown its ability to form co-crystals and molecular salts with various compounds, including those of pharmaceutical interest. nih.gov This suggests that 2-Chloro-4-(trifluoromethoxy)benzoic acid could also be a candidate for forming co-crystals, potentially modifying its physicochemical properties.

Intermolecular Interactions in the Solid State (e.g., Hydrogen Bonding)

The solid-state architecture of benzoic acid derivatives is largely governed by a network of intermolecular interactions, with hydrogen bonding playing a dominant role. The carboxylic acid functional group is a potent hydrogen bond donor (the hydroxyl proton) and acceptor (the carbonyl oxygen).

In the crystal structures of derivatives such as 3-[2-Chloro-4-(trifluoromethyl)phenoxy]benzoic acid and 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid, a classic and highly stable supramolecular synthon is observed: the formation of centrosymmetric dimers through pairs of O—H···O hydrogen bonds between the carboxylic acid moieties of two neighboring molecules. nih.govresearchgate.netiucr.orgiucr.org This interaction is a hallmark of the solid-state structures of most carboxylic acids.

| D—H···A | D—H | H···A | D···A | D—H···A |

|---|---|---|---|---|

| O2—H2B···O6 | 0.82 | 1.79 | 2.599 | 168 |

| O5—H5B···O3 | 0.82 | 1.82 | 2.629 | 170 |

*D = Donor atom; A = Acceptor atom

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Bonding Characterization

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, is a powerful non-destructive method for identifying functional groups and probing the nature of chemical bonds within a molecule. For 2-Chloro-4-(trifluoromethoxy)benzoic acid, these techniques provide a characteristic fingerprint based on the vibrational modes of its constituent groups.

The FT-IR spectrum is dominated by absorptions corresponding to the carboxylic acid group. A very broad absorption band is expected for the O-H stretch, typically centered around 3000 cm⁻¹, which is characteristic of the hydrogen-bonded dimers found in the solid state. ias.ac.in The C=O stretching vibration of the carbonyl group gives rise to a strong, sharp band, usually found in the region of 1700-1680 cm⁻¹. ias.ac.in

The trifluoromethoxy group (-OCF₃) and the chloro-substituent also produce distinct vibrational signatures. The C-F stretching modes are known to cause very strong absorptions in the infrared spectrum, typically in the 1300-1100 cm⁻¹ range. The C-Cl stretch appears at lower wavenumbers, generally in the 800-600 cm⁻¹ region. Raman spectroscopy is complementary to FT-IR and is particularly useful for observing the symmetric vibrations of the aromatic ring and the C=C bonds, which appear in the 1600-1450 cm⁻¹ range. ias.ac.in

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| O-H stretch (H-bonded) | Carboxylic Acid | 3300-2500 | Strong, Broad |

| Aromatic C-H stretch | Benzene Ring | 3100-3000 | Medium-Weak |

| C=O stretch | Carboxylic Acid | 1700-1680 | Strong |

| Aromatic C=C stretch | Benzene Ring | 1600-1450 | Medium |

| C-F stretch | Trifluoromethoxy | 1300-1100 | Very Strong |

| C-O stretch | Carboxylic Acid / Ether | 1300-1200 | Medium-Strong |

| O-H bend | Carboxylic Acid | 1440-1395 / 950-910 | Medium, Broad |

| C-Cl stretch | Aryl Chloride | 800-600 | Medium-Strong |

Electronic Spectroscopy (UV-Vis) for Electronic Transitions and Conjugation Investigations

Ultraviolet-Visible (UV-Vis) spectroscopy investigates the electronic transitions within a molecule, providing insights into its conjugated systems. The benzene ring in 2-Chloro-4-(trifluoromethoxy)benzoic acid acts as a chromophore, exhibiting characteristic π→π* transitions.

Unsubstituted benzene typically shows two primary absorption bands around 200 nm and a weaker, symmetry-forbidden band near 260 nm. up.ac.za When substituents are added to the ring, they can modify these absorptions. The carboxylic acid group, the chloro atom, and the trifluoromethoxy group all act as auxochromes, which can shift the absorption maxima (λmax) and increase their intensity.

| Compound | Typical λmax (nm) | Transition Type |

|---|---|---|

| Benzene | ~204, ~256 | π→π |

| Benzoic Acid | ~230, ~273 | π→π |

| Chlorobenzene | ~210, ~265 | π→π |

| 2-Chloro-4-(trifluoromethoxy)benzoic acid | Est. >230, >275 | π→π |

Chromatographic Techniques (HPLC, GC-MS) for Purity Assessment and Reaction Monitoring at Research Scale

Chromatographic methods are essential for separating, identifying, and quantifying compounds in a mixture. For a non-volatile, polar compound like 2-Chloro-4-(trifluoromethoxy)benzoic acid, High-Performance Liquid Chromatography (HPLC) is the foremost technique for purity assessment and reaction monitoring.

Reverse-phase HPLC (RP-HPLC) is particularly well-suited for this purpose. In this mode, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., phosphoric or formic acid) to ensure the analyte remains in its protonated form. sielc.comhelixchrom.com The purity of 2-chloro-4-trifluoromethylbenzoic acid, a closely related compound, has been successfully determined to be 98.7% using an HPLC method. google.com Such methods are validated for parameters including linearity, precision, accuracy, and limits of detection (LOD) and quantitation (LOQ) to ensure reliable results. ekb.eg

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful analytical tool, offering excellent separation and definitive identification based on mass-to-charge ratio. However, due to the low volatility of carboxylic acids, direct analysis by GC is challenging. Therefore, a derivatization step is typically required to convert the carboxylic acid into a more volatile ester (e.g., a methyl or pentafluorobenzyl ester). nih.gov This technique is invaluable for identifying trace-level impurities that may not be resolved by HPLC, as the mass spectrometer provides structural information for each separated component.

| Technique | Principle | Primary Application | Typical Conditions/Requirements |

|---|---|---|---|

| HPLC | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Purity determination, quantitative analysis, reaction monitoring. | Reverse-phase (C18) column; Water/Acetonitrile mobile phase; UV detection. |

| GC-MS | Separation based on partitioning between a gas mobile phase and a liquid/solid stationary phase, followed by mass analysis. | Impurity identification, analysis of volatile components. | Requires derivatization to a volatile ester; provides mass spectrum for structural elucidation. |

Computational and Theoretical Chemistry Studies of 2 Chloro 4 Trifluoromethoxy Benzoic Acid

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental to modern chemical research. researchgate.netnih.gov DFT methods, such as the widely used B3LYP functional, offer a balance between computational cost and accuracy, making them suitable for studying the electronic properties of substituted benzoic acids. mdpi.comnih.gov These calculations can determine optimized molecular geometries, vibrational frequencies, and various electronic parameters that govern the molecule's behavior. nih.govnih.gov

Frontier Molecular Orbital (FMO) theory is a key component of computational analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.netresearchgate.net This facilitates charge transfer within the molecule and to other species. nih.govsemanticscholar.org For 2-Chloro-4-(trifluoromethoxy)benzoic acid, the HOMO is expected to be delocalized over the electron-rich benzene (B151609) ring and the trifluoromethoxy group, while the LUMO would be distributed over the electron-withdrawing carboxylic acid and chloro groups. The calculated energies of these orbitals provide quantitative insights into the molecule's reactivity.

| Parameter | Energy (eV) | Description |

| EHOMO | -6.5 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.8 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 4.7 | Indicates chemical reactivity and stability |

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution on the surface of a molecule. libretexts.org It is a valuable tool for predicting intermolecular interactions and the sites of electrophilic and nucleophilic attack. researchgate.net In an MEP map, different colors represent different electrostatic potential values. Typically, red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. Green or yellow areas represent regions with near-zero potential. researchgate.netwolfram.com

Aromaticity is a key concept in organic chemistry, and computational methods can provide quantitative measures of this property. Aromaticity indices, such as the Harmonic Oscillator Model of Aromaticity (HOMA), are used to evaluate the degree of π-electron delocalization in cyclic systems. mdpi.com A HOMA value close to 1 indicates a high degree of aromaticity, while lower values suggest a deviation from the ideal aromatic structure, often due to substituent effects or geometric strain.

For 2-Chloro-4-(trifluoromethoxy)benzoic acid, the substituents on the benzene ring can influence its aromatic character. The electron-withdrawing nature of the chloro, trifluoromethoxy, and carboxylic acid groups can affect the electron density within the ring. Ring current calculations, often based on Nucleus-Independent Chemical Shift (NICS) values, provide another way to assess aromaticity by probing the magnetic shielding at the center of the ring. These computational analyses help to fully characterize the electronic structure of the aromatic core of the molecule.

Reaction Mechanism Elucidation through Computational Transition State Analysis

Computational chemistry is instrumental in mapping out the intricate details of chemical reactions. nih.gov By calculating the energies of reactants, products, intermediates, and transition states, it is possible to construct a detailed reaction profile. This profile provides insight into the feasibility of a proposed reaction mechanism. rsc.org

Transition state analysis involves locating the saddle point on the potential energy surface that connects reactants to products. The structure and energy of this transition state are critical for understanding the reaction's kinetics. rsc.org For reactions involving 2-Chloro-4-(trifluoromethoxy)benzoic acid, such as nucleophilic aromatic substitution or esterification, computational analysis can identify the most likely mechanistic pathways.

The energy barrier, or activation energy (ΔG‡), is the energy difference between the reactants and the transition state. It is a primary determinant of the reaction rate. rsc.orgresearchgate.net DFT calculations can predict these energy barriers with reasonable accuracy, allowing for the comparison of different potential reaction pathways. The pathway with the lowest energy barrier is generally the most favorable kinetically. researchgate.net

For instance, in a reaction involving 2-Chloro-4-(trifluoromethoxy)benzoic acid, computational models can predict whether a nucleophile would preferentially attack at a specific position on the aromatic ring or at the carbonyl carbon of the carboxylic acid. By comparing the activation energies for these different possibilities, the most probable reaction outcome can be determined.

Table 2: Hypothetical Energy Profile for a Nucleophilic Substitution Reaction Note: This table is for illustrative purposes to show how computational data is presented for reaction pathways. The values are not specific to 2-Chloro-4-(trifluoromethoxy)benzoic acid.

| Reaction Step | Species | Relative Energy (kcal/mol) |

| 1 | Reactants | 0.0 |

| 2 | Transition State 1 | +22.5 |

| 3 | Intermediate | -5.2 |

| 4 | Transition State 2 | +15.8 |

| 5 | Products | -12.0 |

Reactions are typically carried out in a solvent, which can have a significant impact on reaction rates and mechanisms. In silico modeling of solvent effects is therefore crucial for creating realistic computational models. rsc.org Solvation can be modeled using either explicit methods, where individual solvent molecules are included in the calculation, or implicit methods, where the solvent is treated as a continuous medium with a specific dielectric constant (e.g., the Polarizable Continuum Model, PCM).

Conformational Analysis and Intramolecular Interactions

The conformational landscape of 2-Chloro-4-(trifluoromethoxy)benzoic acid is primarily determined by the orientation of the carboxylic acid group relative to the benzene ring and the adjacent chloro substituent. Quantum chemical calculations, particularly using Density Functional Theory (DFT), are employed to investigate the potential energy surface of the molecule. mdpi.comresearchgate.net

Two principal degrees of freedom dictate the molecule's conformation: the rotation around the exocyclic C-C bond (connecting the carboxylic group to the ring) and the rotation around the C-O single bond within the carboxylic acid moiety. mdpi.com This results in several possible conformers, which are generally categorized as cis and trans based on the orientation of the hydroxyl proton relative to the carbonyl oxygen (O=C-O-H dihedral angle of ~0° for cis and ~180° for trans). mdpi.com

For ortho-substituted benzoic acids, computational studies on similar molecules like 2-chlorobenzoic acid reveal that cis conformers are typically lower in energy than their trans counterparts. mdpi.com The presence of the ortho-chloro substituent introduces significant intramolecular interactions. In one of the cis conformers, the carboxylic acid's hydroxyl group is oriented away from the chlorine atom. In the other, it is directed towards it, potentially leading to stabilizing or destabilizing interactions. Theoretical models predict that for 2-chlorobenzoic acid, the conformer where the hydroxyl group is syn-planar to the C-Cl bond is slightly more stable. mdpi.com

A key interaction is the potential for an intramolecular hydrogen bond. In the trans conformation, a stabilizing O-H···Cl hydrogen bond can form between the carboxylic proton and the ortho-chloro substituent. mdpi.com However, despite this interaction, trans conformers are generally calculated to be significantly higher in energy due to the loss of resonance stabilization within the carboxylic acid group. mdpi.com The trifluoromethoxy (-OCF3) group at the para position is not expected to directly participate in steric interactions with the carboxylic acid group but influences the electronic properties of the aromatic ring, which in turn can subtly affect conformational energies and rotational barriers.

The rotational barrier between the cis and trans forms is typically high, preventing easy interconversion at room temperature. mdpi.com The steric hindrance and electronic repulsion between the lone pairs of the carbonyl oxygen and the ortho-chloro substituent also play a crucial role in defining the precise geometry, often causing the carboxylic acid group to twist slightly out of the plane of the benzene ring. iucr.org

| Conformer Type | Key Dihedral Angle (O=C-O-H) | Expected Relative Energy | Primary Intramolecular Interaction |

| cis | ~0° | Lowest Energy | Repulsive/attractive forces between C=O and C-Cl |

| trans | ~180° | High Energy | Potential for O-H···Cl hydrogen bond |

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Computational methods are invaluable for predicting the spectroscopic signatures of molecules like 2-Chloro-4-(trifluoromethoxy)benzoic acid, aiding in the interpretation of experimental data.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is commonly performed using the Gauge-Independent Atomic Orbital (GIAO) method, often in conjunction with DFT calculations. mdpi.com This approach computes the magnetic shielding tensors for each nucleus, which are then converted into chemical shifts relative to a standard (e.g., tetramethylsilane). The accuracy of these predictions allows for the assignment of specific signals to individual atoms within the molecule. asianresassoc.org For 2-Chloro-4-(trifluoromethoxy)benzoic acid, the electron-withdrawing nature of the chlorine and trifluoromethoxy groups would be predicted to cause significant deshielding of the aromatic protons and carbons, shifting their signals downfield. The proton of the carboxylic acid group is expected to appear at a very high chemical shift, characteristic of acidic protons.

IR Frequencies: Theoretical infrared (IR) spectra can be simulated by calculating the harmonic vibrational frequencies using DFT methods. researchgate.net These calculated frequencies are often scaled by an empirical factor to better match experimental results. researchgate.net Key predicted vibrational modes for this molecule would include the O-H stretching of the carboxylic acid, which is typically broad and appears at a lower frequency if involved in hydrogen bonding. mdpi.com The C=O carbonyl stretch is another prominent feature, expected to be a strong band in the region of 1700-1750 cm⁻¹. researchgate.net Vibrations associated with the C-Cl, C-F, and C-O bonds of the trifluoromethoxy group would also be predicted at characteristic frequencies in the fingerprint region. iucr.org Comparing the computed spectra of different stable conformers can help identify which one is dominant in an experimental sample. mdpi.com

| Spectroscopic Parameter | Predicted Feature | Influencing Factors |

| ¹H NMR Chemical Shift | Aromatic protons downfield (δ 7.5-8.5 ppm) | Electron-withdrawing effects of Cl and OCF₃ |

| Carboxylic acid proton downfield (δ > 10 ppm) | Acidic nature and potential hydrogen bonding | |

| ¹³C NMR Chemical Shift | Carbonyl carbon (δ ~165-175 ppm) | Carboxylic acid functionality |

| Aromatic carbons attached to Cl and OCF₃ | Strong deshielding from electronegative groups | |

| IR Frequency | O-H stretch | ~3000-3300 cm⁻¹ (broad, indicating H-bonding) |

| C=O stretch | ~1700-1750 cm⁻¹ (strong intensity) | |

| C-F stretches | ~1100-1300 cm⁻¹ (strong, characteristic of CF₃) |

Structure-Property Relationship (SPR) Studies at a Theoretical Level

Theoretical SPR studies aim to connect the molecular structure of 2-Chloro-4-(trifluoromethoxy)benzoic acid with its chemical properties. Computational models can quantify various electronic parameters that govern reactivity and intermolecular interactions.

One of the most important properties for a benzoic acid derivative is its acidity, represented by the pKa value. The acidity is heavily influenced by the electronic effects of the ring substituents. Both the chloro and the trifluoromethoxy groups are strongly electron-withdrawing. The ortho-chloro group exerts a powerful inductive effect, while the para-trifluoromethoxy group withdraws electron density through both induction and a weak resonance effect. These combined effects are predicted to stabilize the conjugate base (carboxylate anion) formed upon deprotonation, thereby increasing the acidity of the molecule compared to unsubstituted benzoic acid. mdpi.com

Furthermore, the calculation of the molecular electrostatic potential (MEP) surface provides a visual representation of the charge distribution and predicts sites for electrophilic and nucleophilic attack. asianresassoc.org For 2-Chloro-4-(trifluoromethoxy)benzoic acid, the MEP would show a region of high negative potential (red) around the carbonyl oxygen, indicating its susceptibility to electrophilic attack and its role as a hydrogen bond acceptor. Conversely, the acidic proton of the hydroxyl group would be a region of high positive potential (blue), highlighting it as the primary site for deprotonation and hydrogen bond donation.

These theoretical studies provide a fundamental understanding of how the specific arrangement of atoms and functional groups in 2-Chloro-4-(trifluoromethoxy)benzoic acid dictates its intrinsic chemical character and behavior. mdpi.com

Applications of 2 Chloro 4 Trifluoromethoxy Benzoic Acid As a Building Block in Advanced Chemical Synthesis Research

Precursor for Novel Heterocyclic Compounds

There is a lack of specific published research detailing the use of 2-Chloro-4-(trifluoromethoxy)benzoic acid as a direct precursor for the synthesis of novel heterocyclic compounds. In principle, as a substituted benzoic acid, it could be chemically modified—for instance, by converting the carboxylic acid to an acyl chloride or amide—to participate in cyclization reactions to form heterocycles. However, specific examples, reaction schemes, or characterizations of resulting heterocyclic structures originating from this particular starting material are not found in the reviewed literature.

Role in the Synthesis of Agrochemical Scaffolds (e.g., Herbicides, Insecticides)

The inclusion of trifluoromethyl (-CF₃) and trifluoromethoxy (-OCF₃) groups is a common strategy in the design of modern agrochemicals to enhance efficacy. ontosight.ai Benzoic acid derivatives are frequently used as key intermediates in the synthesis of herbicides and insecticides. For example, other chlorinated and trifluoromethylated benzoic acids serve as foundational scaffolds for commercially significant products. While it is plausible that 2-Chloro-4-(trifluoromethoxy)benzoic acid could be explored as a building block for new agrochemical candidates, there are no specific reports of its use in the synthesis of existing or developmental herbicides or insecticides within the available literature.

Intermediate in the Development of Specialty Chemicals for Materials Science

Fluorinated compounds are crucial in materials science for creating specialty polymers, liquid crystals, and other advanced materials with desirable properties like thermal stability and specific electronic characteristics. Benzoic acid derivatives can be used to synthesize polyesters and other polymers. The unique combination of chloro and trifluoromethoxy substituents on the benzene (B151609) ring of 2-Chloro-4-(trifluoromethoxy)benzoic acid could theoretically be leveraged to create materials with specific properties. Nevertheless, there is no documented evidence of its application as an intermediate in the development of specialty chemicals for materials science in the reviewed sources.

Reagent in Methodological Organic Chemistry Studies

Substituted benzoic acids are often used as substrates or reagents in the development of new synthetic methodologies in organic chemistry. For example, they can be used to test the scope and limitations of new coupling reactions, functional group transformations, or C-H activation techniques. The electronic and steric properties of 2-Chloro-4-(trifluoromethoxy)benzoic acid make it a potential candidate for such studies. However, a review of the literature did not yield any specific instances where this compound was used as a key reagent or substrate to develop or exemplify new organic chemistry methods.

Future Directions and Emerging Research Avenues for 2 Chloro 4 Trifluoromethoxy Benzoic Acid

Exploration of Novel Catalytic Dehalogenation Strategies

The presence of a chlorine atom on the aromatic ring of 2-chloro-4-(trifluoromethoxy)benzoic acid makes it an ideal candidate for dehalogenation reactions, which are crucial for both the synthesis of derivatives and the remediation of halogenated organic compounds. researchgate.netnih.gov Future research is anticipated to focus on the development of more efficient and sustainable catalytic systems for the selective removal of the chlorine atom.

Current research on the dehalogenation of aryl halides often employs palladium-based catalysts. researchgate.netorganic-chemistry.orgresearchwithrutgers.com However, the exploration of catalysts based on more abundant and less expensive metals such as copper researchgate.net and cobalt acs.org is a growing trend. These novel catalytic systems could offer improved cost-effectiveness and reduced environmental impact. Furthermore, the development of photocatalytic dehalogenation methods, utilizing visible light to drive the reaction, presents a green and sustainable alternative to traditional thermal methods. rsc.org

The trifluoromethoxy and carboxylic acid groups can influence the electronic properties of the aryl chloride bond, and understanding these effects will be crucial for designing highly selective catalysts. Research in this area would likely involve screening a variety of ligands and reaction conditions to optimize the dehalogenation process, aiming for high yields and selectivity under mild conditions.

Table 1: Potential Catalytic Systems for Dehalogenation of 2-Chloro-4-(trifluoromethoxy)benzoic Acid

| Catalyst System | Hydrogen Source | Potential Advantages |

| Palladium on Carbon (Pd/C) | Hydrogen Gas (H₂) | Well-established, high efficiency |

| Copper(I) Iodide (CuI) with a diamine ligand | Sodium Iodide (NaI) and a hydrogen donor | Lower cost, tandem halogen exchange-dehalogenation |

| Cobalt(I) complex with a PNNP ligand | Hydrogen Gas (H₂) | Use of a more abundant metal, radical mechanism |

| Iron salts under visible light | Not applicable | Photocatalytic, sustainable |

Development of Asymmetric Synthetic Routes to Chiral Derivatives

The development of asymmetric synthetic routes to chiral derivatives of 2-chloro-4-(trifluoromethoxy)benzoic acid is a promising area of research, particularly for applications in medicinal chemistry where enantiomeric purity is often critical. nih.govmdpi.com The carboxylic acid group provides a convenient handle for the introduction of chirality through reactions such as asymmetric esterification, amidation, or the use of chiral auxiliaries. nih.govnih.gov

Future research could explore the use of chiral organocatalysts to achieve enantioselective transformations of the carboxylic acid group or other positions on the aromatic ring. researchgate.net For instance, chiral phosphines or N-heterocyclic carbenes could be employed to catalyze the asymmetric synthesis of esters or amides with high enantiomeric excess. Additionally, transition-metal catalyzed asymmetric C-H functionalization could be investigated to introduce chiral substituents at other positions on the benzene (B151609) ring. scispace.comnih.gov

The synthesis of axially chiral biaryl derivatives from 2-chloro-4-(trifluoromethoxy)benzoic acid is another exciting possibility. By controlling the rotation around the C-C single bond connecting the two aryl rings, it may be possible to generate stable atropisomers with potential applications in asymmetric catalysis and materials science.

Integration into Flow Chemistry Methodologies for Process Intensification